REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:9]2[CH:10]=[C:11](N)[CH:12]=[CH:13][C:14]=2[F:15])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.N([O-])=O.[Na+].[OH-].[Na+].N.[BrH:24]>O.[Cu]Br.O1CCOCC1>[Br:24][C:11]1[CH:12]=[CH:13][C:14]([F:15])=[C:9]([C:3]2[C:2]([F:1])=[CH:7][C:6]([F:8])=[CH:5][N:4]=2)[CH:10]=1 |f:1.2,3.4|
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Name
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3-(3,5-difluoropyridin-2-yl)-4-fluorophenylamine
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
FC=1C(=NC=C(C1)F)C=1C=C(C=CC1F)N
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.252 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper(I) bromide
|
Quantity
|
1.283 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain an internal temperature below −5° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for a further 1 h at 0 to −5° C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reaction temperature below 10° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 10° C. for 1 h, room temperature for a further hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated at 35° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic extracts were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C1=NC=C(C=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |